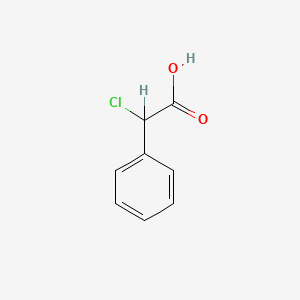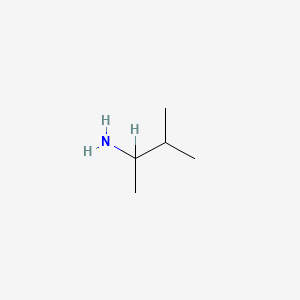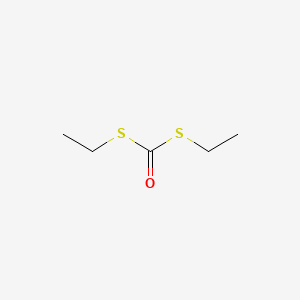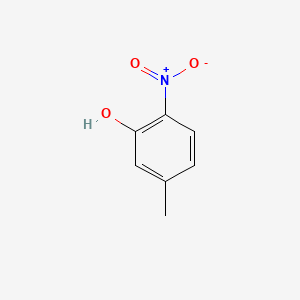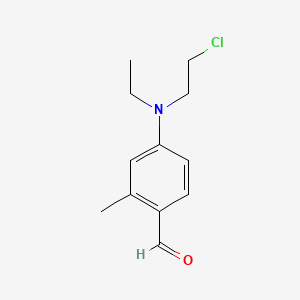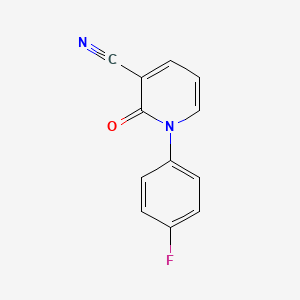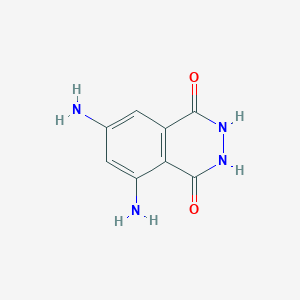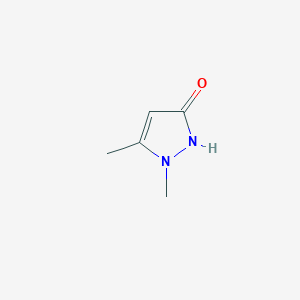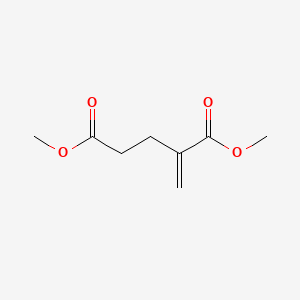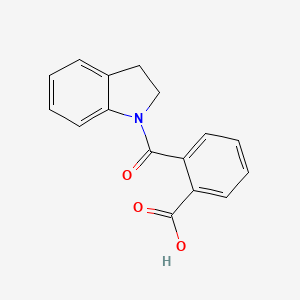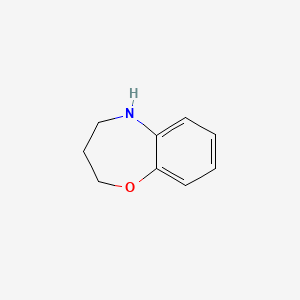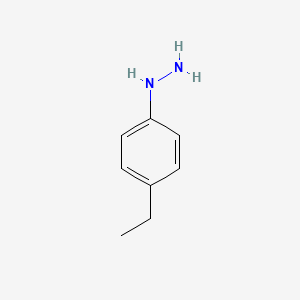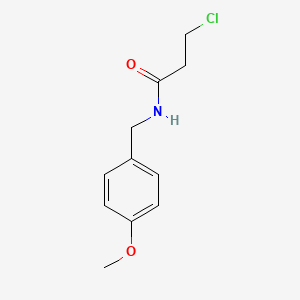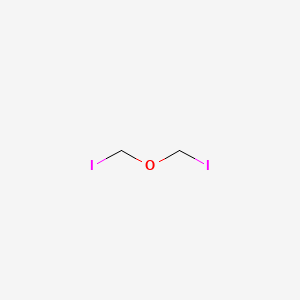
Bis(iodometil)éter
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(iodomethyl)ether is an organic compound with the molecular formula C₂H₄I₂O. It is a diiodoether, characterized by the presence of two iodomethyl groups attached to an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
Bis(iodomethyl)ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(iodomethyl)ether can be synthesized through the reaction of formaldehyde with iodine in the presence of a base. The reaction typically involves the following steps:
Formation of Iodomethyl Intermediate: Formaldehyde reacts with iodine to form iodomethyl intermediates.
Ether Formation: The iodomethyl intermediates then react with each other in the presence of a base to form bis(iodomethyl)ether.
The reaction conditions often include:
Temperature: Moderate temperatures are typically used to control the reaction rate.
Solvent: A suitable solvent like dichloromethane or chloroform is used to dissolve the reactants and intermediates.
Base: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of bis(iodomethyl)ether follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to mix and react the chemicals.
Purification: The product is purified through distillation or recrystallization to remove impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Bis(iodomethyl)ether undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or aldehydes.
Reduction Reactions: Reduction can lead to the formation of non-iodinated ethers or alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
Substitution: Products include substituted ethers or amines.
Oxidation: Products include iodinated alcohols or aldehydes.
Reduction: Products include non-iodinated ethers or alcohols.
Mecanismo De Acción
The mechanism of action of bis(iodomethyl)ether involves its reactivity with nucleophiles and electrophiles. The iodomethyl groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Diiodomethane: Similar in structure but lacks the ether linkage.
Iodomethyl methyl ether: Contains one iodomethyl group and one methyl group.
Diiodoethane: Similar in having two iodine atoms but differs in the carbon chain length and structure.
Uniqueness
Bis(iodomethyl)ether is unique due to its ether linkage and the presence of two highly reactive iodomethyl groups. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.
Propiedades
IUPAC Name |
iodo(iodomethoxy)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4I2O/c3-1-5-2-4/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMAFUPEQLTLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCI)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344668 |
Source


|
| Record name | Bis(iodomethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60833-52-5 |
Source


|
| Record name | Bis(iodomethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
